N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide
Description
N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide is a benzamide derivative featuring a central 1,3-thiazole ring substituted with a 4-fluorophenyl group at position 2 and a methyl group at position 2. The ethyl linker connects the thiazole moiety to the 3-methylbenzamide group. Its design aligns with pharmacophores common in medicinal chemistry, where thiazole rings and fluorinated aromatic systems are often leveraged for metabolic stability and binding interactions .
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2OS/c1-13-4-3-5-16(12-13)19(24)22-11-10-18-14(2)23-20(25-18)15-6-8-17(21)9-7-15/h3-9,12H,10-11H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQJHCQMDBBDHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of a thiourea derivative with a haloketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Coupling with Benzamide: The final step involves coupling the thiazole derivative with 3-methylbenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Pharmaceuticals: The compound is studied for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s closest analogs, identified from screening data (), share its core 2-(4-substituted-phenyl)-4-methyl-1,3-thiazol-5-yl-ethyl scaffold but differ in substituents and linker groups. Below is a detailed comparison:
Key Observations:
Methoxy vs. Methyl: Methoxy groups (e.g., in compound 1) introduce polarity and hydrogen-bonding capacity, whereas methyl groups (compound 2) enhance lipophilicity and metabolic stability.
Linker Group Differences: Benzamide vs. Sulfonamide: The target’s benzamide linker may confer greater conformational rigidity and hydrogen-bond donor/acceptor capacity compared to sulfonamide-based analogs (e.g., compounds 1–4), which are more polar and may exhibit altered solubility profiles .
Molecular Weight and Bioavailability :
- The target compound’s estimated molecular weight (~380 g/mol) is lower than its sulfonamide analogs (400–442 g/mol), suggesting better compliance with Lipinski’s rule of five for oral bioavailability .
Biological Activity
N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide is a compound that has attracted interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide is C21H21FN2OS. The compound features a thiazole ring, a fluorophenyl group, and a benzamide moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H21FN2OS |
| Molecular Weight | 400.47 g/mol |
| Purity | ≥95% |
Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The thiazole moiety is known for its role in inhibiting various enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors involved in cellular signaling, influencing processes such as cell proliferation and apoptosis.
Antitumor Activity
Several studies have investigated the antitumor properties of N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide. For instance:
- In Vitro Studies : The compound has shown promising results in inhibiting the growth of various cancer cell lines. An IC50 value (the concentration required to inhibit cell growth by 50%) was reported at approximately 1.30 μM against HepG2 liver cancer cells, indicating significant potency compared to standard treatments like SAHA (suberoylanilide hydroxamic acid) .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound:
- Bacterial Inhibition : The compound demonstrated activity against both Gram-positive and Gram-negative bacteria. Specific tests indicated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 1: Antitumor Efficacy
A study conducted on HepG2 cells evaluated the antitumor efficacy of N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide. Results indicated:
- Cell Cycle Arrest : The compound induced G2/M phase arrest in cancer cells, leading to increased apoptosis.
- Combination Therapy : When used in combination with other chemotherapeutic agents, such as taxol and camptothecin, it enhanced their anticancer effects .
Case Study 2: Antimicrobial Assessment
In another study assessing antimicrobial activity:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
